Thiophene, 2-formyl-2,3-dihydro-
Description
Contextualization within Heterocyclic Chemistry
Thiophene (B33073), 2-formyl-2,3-dihydro- belongs to the broad class of heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings. Specifically, it is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. derpharmachemica.com However, the "2,3-dihydro-" prefix indicates that the double bond between carbons 2 and 3 of the thiophene ring has been saturated, resulting in a non-aromatic, partially saturated heterocycle. chemicalbook.com This structural modification from the parent thiophene dramatically alters its chemical reactivity. While thiophene typically undergoes electrophilic substitution reactions characteristic of aromatic compounds, 2,3-dihydrothiophene (B74016) and its derivatives exhibit reactivity more akin to alkenes and thioethers. wikipedia.orgnih.gov
The fundamental structure of 2,3-dihydrothiophene consists of a five-membered ring with a sulfur atom and a single carbon-carbon double bond. chemicalbook.com The presence of the sulfur atom and the specific placement of the double bond create a unique electronic environment that influences the molecule's chemical behavior.
Significance of 2,3-Dihydrothiophene Frameworks in Synthetic Design
The 2,3-dihydrothiophene scaffold is a valuable motif in synthetic organic chemistry. Its non-aromatic nature allows for a wider range of chemical transformations compared to its fully aromatic counterpart, thiophene. The double bond can participate in various addition reactions, and the sulfur atom can be oxidized, providing multiple avenues for further functionalization. wikipedia.org
The synthesis of the parent 2,3-dihydrothiophene has been achieved through methods such as the pyrolysis of 2-acetoxytetrahydrothiophene. chemicalbook.com More contemporary methods, like the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes, offer regioselective access to a variety of substituted dihydrothiophenes. organic-chemistry.org The development of such synthetic routes has expanded the accessibility of these frameworks for their use in constructing more complex molecular architectures. For instance, substituted 2,3-dihydrothiophenes have been utilized in the synthesis of ureidoformamide derivatives with potential biological activities. nih.gov
Role of the Formyl Moiety in Organic Synthesis and Functionalization
The formyl group (–CHO) is a highly versatile functional group in organic synthesis, and its presence at the 2-position of the 2,3-dihydrothiophene ring in Thiophene, 2-formyl-2,3-dihydro- significantly enhances the compound's synthetic utility. wikipedia.org A formyl group is an aldehyde, which can undergo a wide array of chemical reactions. nih.gov
The aldehyde functionality serves as a key handle for introducing further molecular complexity. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into a variety of other functional groups. Furthermore, it can participate in numerous carbon-carbon bond-forming reactions, such as the Wittig reaction, aldol (B89426) condensation, and Grignard reactions, allowing for the extension of the carbon skeleton.
Formylation, the process of introducing a formyl group, is a fundamental transformation in organic chemistry. wikipedia.org Common methods for formylating aromatic compounds include the Gattermann-Koch reaction and the Vilsmeier-Haack reaction. wikipedia.orgwikipedia.org For other substrates, lithiation followed by quenching with a formylating agent like dimethylformamide (DMF) is a common strategy. commonorganicchemistry.com The presence of the formyl group in Thiophene, 2-formyl-2,3-dihydro- makes it a valuable intermediate, providing a reactive site for the elaboration of the molecule into more complex and potentially bioactive structures.
Structure
3D Structure
Properties
CAS No. |
290354-70-0 |
|---|---|
Molecular Formula |
C5H6OS |
Molecular Weight |
114.17 g/mol |
IUPAC Name |
2,3-dihydrothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1,3-5H,2H2 |
InChI Key |
QWTALAUIEVWIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSC1C=O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Thiophene, 2 Formyl 2,3 Dihydro and Its Derivatives
Direct Synthesis Approaches
Direct approaches aim to construct the 2,3-dihydrothiophene (B74016) ring system from acyclic or simpler cyclic precursors in a convergent manner. These methods are often valued for their efficiency and atom economy.
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. Several MCRs have been developed for the synthesis of functionalized 2,3-dihydrothiophene derivatives.
A notable MCR for synthesizing 2,3-dihydrothiophene derivatives involves a four-component reaction using 1,3-thiazolidinedione as a key building block. In a prominent example, a domino reaction sequence is initiated with aromatic aldehydes, malononitrile (B47326), 1,3-thiazolidinedione, and an amine, such as pyridin-3-ylmethanamine or ethyl glycinate (B8599266) hydrochloride. researchgate.net This reaction proceeds through a domino ring-opening and recyclization of the 1,3-thiazolidinedione scaffold. researchgate.net The process yields highly functionalized 2,3-dihydrothiophenes, often bearing carbamate (B1207046) or ureidoformamide moieties, in moderate to good yields. researchgate.net
Table 1: Four-Component Synthesis of 2,3-Dihydrothiophene Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | 1,3-Thiazolidinedione | Pyridin-3-ylmethanamine | None | Ethanol (B145695) (95%) | 2,3-Dihydrothiophene derivative | researchgate.net |
| Aromatic Aldehyde | Malononitrile | 1,3-Thiazolidinedione | Ethyl glycinate hydrochloride | Triethylamine (B128534) | Ethanol | trans-dihydrothiophene ureidoformamide | researchgate.net |
| Aryl Aldehyde | Malononitrile | 1,3-Thiazolidinedione | Primary/Secondary Amines | DBU-functionalized nanomaterial | EtOH/H₂O | 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophene | researchgate.net |
Interestingly, certain multicomponent syntheses of 2,3-dihydrothiophene derivatives can proceed efficiently without the need for a catalyst. A notable example is the four-component reaction of aromatic aldehydes, thiazolidine-2,4-dione, malononitrile, and pyridin-3-ylmethanamine. researchgate.net This reaction can be carried out smoothly in 95% ethanol, offering advantages such as mild reaction conditions and operational simplicity. researchgate.net The absence of a catalyst simplifies the purification process and aligns with the principles of green chemistry.
The synthesis of 2,3-dihydrothiophenes via MCRs can be effectively promoted by base catalysis. For instance, the one-pot, four-component reaction of aromatic aldehydes, malononitrile, and 1,3-thiazolidinedione to produce 2,3-dihydrothiophenes bearing an ethyl carbamate moiety is catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) under ethanol reflux. researchgate.net Another powerful base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), has also been employed. A DBU-functionalized magnetic nanocatalyst has been developed for the diastereoselective synthesis of 2-(N-carbamoylacetamide)-substituted 2,3-dihydrothiophenes in a mixture of ethanol and water. researchgate.net
Ring-closing reactions are a fundamental and widely used strategy for constructing the 2,3-dihydrothiophene ring. These methods typically involve the intramolecular cyclization of a linear precursor containing the requisite sulfur and carbon atoms.
Several distinct ring-closing pathways have been reported:
From Thioacetals: Titanocene(II)-promoted reactions of thioacetals can be used to synthesize various carbocycles and heterocycles, including dihydrothiophenes. acs.org
From But-3-ynethiol: The treatment of but-3-ynethiol with aqueous ammonia (B1221849) can afford the parent 2,3-dihydrothiophene. thieme-connect.de
From Zirconacycles: Zirconacycles prepared from non-1-en-7-yne can react with sulfur monochloride (S₂Cl₂) to form bicyclic 2,3-dihydrothiophene derivatives. thieme-connect.de
Acid-Catalyzed Cyclization: Starting from 3-methoxythiophene (B46719) and ethanedithiol, an acid-catalyzed transetherification followed by ring-closure with sulfuryl chloride can produce 2,3-dihydrothieno[2,3-b] thieme-connect.dechemicalbook.comdithiine. researchgate.net
Palladium-Catalyzed Cycloisomerization: Substituted thiophenes can be synthesized via the PdI₂/KI-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. nih.gov
Table 2: Examples of Ring-Closing Reactions for 2,3-Dihydrothiophene Synthesis
| Precursor | Reagents/Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| (4-chlorobutanoyl)trimethylsilane | 1. H₂S/HCl 2. NaOH | Base-induced ring closure | Silylated 2,3-dihydrothiophene | thieme-connect.de |
| But-3-ynethiol | Aqueous NH₃ | - | 2,3-Dihydrothiophene | thieme-connect.de |
| 3-Methoxythiophene & Ethanedithiol | 1. p-TsOH 2. SO₂Cl₂ | Acid-catalyzed transetherification, then ring-closure | 2,3-Dihydrothieno[2,3-b] thieme-connect.dechemicalbook.comdithiine | researchgate.net |
| (Z)-2-en-4-yne-1-thiols | PdI₂/KI | MeOH or DMA, 50-100 °C | Substituted Thiophenes | nih.gov |
The synthesis of 2,3-dihydrothiophenes can also be achieved through the transformation or rearrangement of other heterocyclic systems. researchgate.net These pathways often involve unique bond cleavage and reformation steps.
From Thiophen-2(5H)-ones: The reaction of 5,5-dimethylthiophen-2(5H)-one with internal alkynes in methanol (B129727) can lead to 2,3-dihydrothiophenes through an unusual ring cleavage and rearrangement process. thieme-connect.de
From 1,2,3-Thiadiazoles: A rhodium-catalyzed transannulation reaction between 1,2,3-thiadiazoles and various alkenes provides a regioselective route to a wide array of dihydrothiophenes. organic-chemistry.org
From Thiiranes: The reaction of 2-(3-phenylprop-2-ynyl)thiirane with iodine results in a 4-iodo-2-(iodomethyl)-5-phenyl-2,3-dihydrothiophene, presumably via an intermediate sulfenyl iodide that triggers the ring expansion. thieme-connect.de
Photochemical Ring Contraction: 2,5-Dihydrothiophenes can undergo facile and stereoselective photochemical ring contraction, offering another pathway to different sulfur-containing heterocycles, though this typically leads to smaller rings rather than the 2,3-isomer. acs.org
Elimination Processes
The formation of the 2,3-dihydrothiophene ring system can be accomplished through elimination reactions, typically starting from a saturated tetrahydrothiophene (B86538) precursor. These reactions involve the removal of a leaving group and a proton from adjacent atoms to introduce a double bond.
One established method is the pyrolysis of acyloxy-substituted tetrahydrothiophenes. For instance, the pyrolysis of 2-(benzoyloxy)tetrahydrothiophene at temperatures between 110–300°C results in the formation of 2,3-dihydrothiophene. thieme-connect.de A more refined approach involves the flash-vacuum pyrolysis of 2-acetoxytetrahydrothiophene, which can provide higher yields of the desired product. thieme-connect.dechemicalbook.com These thermal eliminations proceed through a syn-elimination mechanism, where the acetate (B1210297) or benzoate (B1203000) group acts as the leaving group.
Key Features of Elimination Methods:
Starting Materials: Readily available substituted tetrahydrothiophenes.
Conditions: Typically require high temperatures (pyrolysis). thieme-connect.dechemicalbook.com
Mechanism: Involves the elimination of a leaving group from the C2 position and a hydrogen from the C3 position.
While these methods are effective for the parent 2,3-dihydrothiophene, they can be adapted for substituted derivatives, provided the precursors are appropriately functionalized. The conditions, however, can be harsh, which may limit the scope of compatible functional groups. chemicalbook.com
Formal Cycloaddition Reactions (e.g., [3+2] cycloaddition)
Formal cycloaddition reactions provide a powerful and convergent approach to the 2,3-dihydrothiophene skeleton. Among these, the [3+2] cycloaddition is particularly noteworthy. This type of reaction involves the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. uchicago.eduwikipedia.org
A prominent example is the reaction of thiocarbonyl ylides with a variety of dipolarophiles, such as alkenes and alkynes. acs.orgresearchgate.net This method allows for the synthesis of highly functionalized dihydro- and tetrahydrothiophenes. The use of high-pressure conditions has been shown to facilitate the cycloaddition for thermally unstable, sterically hindered, or less reactive substrates, leading to improved yields. acs.org The reaction is often highly stereoselective. researchgate.net
Another significant [3+2] cycloaddition strategy involves the rhodium-catalyzed reaction of 1,2,3-thiadiazoles with alkenes. This modular approach generates densely functionalized dihydrothiophenes that can be subsequently oxidized to the corresponding thiophenes if desired. acs.org
Table 1: Examples of [3+2] Cycloaddition Reactions for Dihydrothiophene Synthesis
| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Thiocarbonyl Ylide | Alkenes/Alkynes | Thermal or High Pressure | Dihydro-/Tetrahydrothiophenes | acs.orgresearchgate.net |
| 1,2,3-Thiadiazole | Alkenes | Rhodium Catalyst | Dihydrothiophenes | acs.org |
Regioselective Synthesis via Catalyst-Controlled Intramolecular Cγ/Cδ—S Fusion
A highly efficient and atom-economic method for the regioselective synthesis of dihydrothiophene frameworks involves the intramolecular C-S fusion of α-allyl-β'-oxodithioesters. nih.gov The regioselectivity of the cyclization, and thus the size of the resulting sulfur-containing heterocycle, is controlled by the choice of catalyst.
When a palladium catalyst is used, it activates the Cδ-H bond of the allyl group, leading to an intramolecular Cδ-S coupling that exclusively forms a six-membered thiopyran ring. Conversely, employing a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) activates the allylic double bond, promoting a Cγ-S cyclization to yield the five-membered 2,3-dihydrothiophene nucleus. nih.gov This dual-reaction pathway provides a versatile tool for selectively synthesizing different heterocyclic systems from a common precursor.
Catalyst Control in Intramolecular C-S Fusion:
Palladium Catalyst: Promotes Cδ-S fusion, yielding 4H-thiopyran. nih.gov
BF₃·Et₂O: Promotes Cγ-S fusion, yielding 4,5-dihydrothiophene. nih.gov
Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles
The rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes has emerged as a robust and highly regioselective method for synthesizing a wide array of 2,3-dihydrothiophenes. organic-chemistry.orgnih.govacs.org This reaction proceeds through the formation of a rhodium thiavinyl carbene intermediate from the thiadiazole, which then undergoes a formal [3+2] cycloaddition with the alkene. acs.org
This methodology boasts a broad substrate scope, accommodating aliphatic, aromatic, and heteroaromatic alkenes, and exhibits wide functional group compatibility. nih.govacs.org For example, thiadiazoles bearing thiophen-2-yl and furan-2-yl groups react efficiently to give the corresponding dihydrothiophenes in high yields. acs.org Furthermore, a tandem reaction involving this transannulation followed by an in-situ oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) provides a one-pot synthesis of fully aromatic thiophenes. organic-chemistry.orgacs.org
Table 2: Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Alkenes
| Thiadiazole Substituent | Alkene | Yield of Dihydrothiophene | Reference |
|---|---|---|---|
| Thiophen-2-yl | Styrene | 96% | acs.org |
| Furan-2-yl | Styrene | 75% | acs.org |
Functionalization and Derivatization Strategies
Once the 2,3-dihydrothiophene ring is formed, further modifications can be made to introduce or elaborate functional groups.
Elaboration of Substituents on the 2,3-Dihydrothiophene Ring
The functionalization of the 2,3-dihydrothiophene ring allows for the synthesis of a diverse range of derivatives. The reactivity of the ring is characterized by the properties of both a thioether and an alkene. wikipedia.org This dual reactivity allows for selective transformations. For example, the sulfur atom can be oxidized, and the double bond can undergo various addition reactions. chemicalbook.com
Strategies for asymmetric functionalization and dearomatization of the related thiophene (B33073) ring have been developed, which can sometimes be adapted for dihydro-derivatives. nih.govrsc.org The attachment of functional pendant groups to the core structure is a key strategy for creating novel materials with specific properties, as seen in the development of functionalized polythiophenes. beilstein-journals.org The specific placement of substituents can be controlled by the synthetic route used to construct the ring, as seen in the catalyst-controlled and cycloaddition methods discussed previously. nih.govacs.org Subsequent chemical transformations can then be performed on these substituents to build more complex molecular architectures.
Introduction of Formyl Groups (e.g., Vilsmeier Reaction on Thiophenes)
The introduction of a formyl group is a critical step in synthesizing the target compound, "Thiophene, 2-formyl-2,3-dihydro-". A classic and widely used method for formylating electron-rich aromatic compounds is the Vilsmeier-Haack reaction. thieme-connect.deorganic-chemistry.orgthieme-connect.de This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic ring. organic-chemistry.orgwikipedia.org
Thiophenes, being electron-rich heterocycles, readily undergo the Vilsmeier-Haack reaction, with formylation generally occurring at the α-position (C2 or C5). thieme-connect.deyoutube.com For a 2,3-dihydrothiophene, the enamine-like reactivity of the double bond could potentially direct electrophilic substitution to the C2 position. The reaction of 3-methoxybenzo[b]thiophene with the Vilsmeier reagent at moderate temperatures leads to 2-formyl-3-methoxybenzo[b]thiophene, demonstrating the feasibility of formylating a thiophene ring at the 2-position. rsc.org
While direct Vilsmeier-Haack formylation of the parent 2,3-dihydrothiophene is not extensively documented in the provided sources, the principles of electrophilic substitution suggest it is a plausible route to "Thiophene, 2-formyl-2,3-dihydro-". The reaction would involve the attack of the electron-rich double bond on the electrophilic Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt intermediate to yield the aldehyde.
Domino Aza-Morita–Baylis–Hillman/Alkylation/Aldol (B89426) Reactions
The construction of complex molecular architectures in a single, efficient operation is a primary goal of contemporary synthetic strategy. Domino reactions, or cascade reactions, are powerful tools that achieve this by combining multiple bond-forming transformations in one pot without isolating intermediates. A hypothetical, yet synthetically elegant, route to functionalized 2,3-dihydrothiophenes involves a domino aza-Morita–Baylis–Hillman (aza-MBH)/alkylation/aldol sequence.
The Morita-Baylis-Hillman (MBH) and its aza-variant (aza-MBH) reactions are organocatalyzed carbon-carbon bond-forming reactions that typically couple an activated alkene with an aldehyde or an imine, respectively. organic-chemistry.orgrsc.org These reactions generate densely functionalized allylic alcohols or amines, which are versatile intermediates for further transformations. organic-chemistry.org Domino sequences starting from MBH adducts have been successfully employed to build various heterocyclic systems, such as quinolines and naphthalenes. mdpi.comnih.gov
In the context of synthesizing dihydrothiophene derivatives, a proposed domino sequence could be initiated by an aza-MBH reaction. This would be followed by an intramolecular S-alkylation to form the thiophene ring, and a subsequent intramolecular aldol condensation to install the 2-formyl group or a precursor. While a specific, documented example of this exact three-component cascade for Thiophene, 2-formyl-2,3-dihydro- is not prominent in the literature, related domino strategies have been extensively reported for building analogous heterocyclic structures.
For instance, domino reactions involving the ring-opening and recyclization of 1,3-thiazolidinedione with aldehydes and malononitrile can yield highly substituted dihydrothiophene derivatives. nih.gov This process involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, demonstrating the feasibility of creating the dihydrothiophene core through a cascade process. Similarly, domino protocols have been developed for synthesizing 3-amino-2-formyl-functionalized benzothiophenes, which are structural analogues. nih.govresearcher.liferesearchgate.net These reactions showcase how multiple transformations can be orchestrated to build complex, functionalized thiophene rings in a single operation. nih.govresearcher.liferesearchgate.net
A related strategy involves a domino reaction of 2-acetylfuran (B1664036) or 2-acetylthiophene (B1664040) with benzaldehydes and elemental sulfur, which proceeds through an Aldol/double Michael addition/internal Sₙ2 cascade to form tetrahydrothiophene derivatives. researchgate.net This highlights how aldol and Michael additions can be integrated into a sequence to build the sulfur-containing ring.
The following table outlines a conceptual framework based on known domino reactions for related heterocycles.
Table 1: Conceptual Domino Reaction Components for Dihydrothiophene Synthesis
| Reaction Step | Description | Key Intermediates | Related Examples |
|---|---|---|---|
| Aza-Morita-Baylis-Hillman | C-C bond formation between an imine and an activated alkene, catalyzed by a nucleophilic catalyst (e.g., DABCO, phosphine). | Functionalized allylic amine | Synthesis of dihydroquinolines from MBH acetates. nih.gov |
| Intramolecular Alkylation | The sulfur nucleophile attacks an electrophilic carbon center within the intermediate to form the heterocyclic ring. | Thiolate intermediate, cyclic sulfide | Ring-opening/recyclization of 1,3-thiazolidinedione. nih.gov |
| Intramolecular Aldol | Cyclization or functional group transformation via an enolate attacking a carbonyl group, leading to the formyl substituent. | Enolate, β-hydroxy aldehyde | Aldol/Michael addition cascade for tetrahydrothiophenes. researchgate.net |
Green Chemistry Principles in Synthesis
The integration of green chemistry principles into synthetic protocols is essential for developing sustainable and environmentally benign chemical processes. Key strategies include the use of milder reaction conditions, safer solvents, and energy-efficient technologies.
Room Temperature Reaction Protocols
Conducting reactions at ambient temperature offers significant advantages by reducing energy consumption, minimizing side reactions, and simplifying experimental setups. The synthesis of substituted 2,3-dihydrothiophene derivatives has been successfully achieved using room temperature protocols.
One notable example is the four-component domino reaction for the synthesis of 2-(N-carbamoyl acetamide)-substituted 2,3-dihydrothiophenes. This reaction proceeds efficiently at room temperature using diisopropylethylammonium acetate (DIPEAc) as a catalyst and reaction medium. The process involves the reaction of an aromatic aldehyde, malononitrile, 1,3-thiazolidinedione, and an aniline (B41778). The use of DIPEAc under these mild conditions leads to high yields of the desired products. A plausible mechanism involves an initial Knoevenagel condensation, followed by a Michael addition of 1,3-thiazolidinedione, and subsequent ring-opening and recyclization with the aniline to form the final dihydrothiophene product.
The following table summarizes the results for the synthesis of various 2-(N-carbamoyl acetamide)-substituted 2,3-dihydrothiophene derivatives at room temperature.
Table 2: Room Temperature Synthesis of Dihydrothiophene Derivatives
| Aldehyde (Ar) | Aniline (Ar') | Product | Yield (%) |
|---|---|---|---|
| 4-ClC₆H₄ | C₆H₅ | 2-((2-(4-chlorophenyl)-2-(N-phenylcarbamoyl)acetamido)-N-phenyl-2,3-dihydrothiophene-3-carboxamide | 94 |
| 4-FC₆H₄ | C₆H₅ | 2-((2-(4-fluorophenyl)-2-(N-phenylcarbamoyl)acetamido)-N-phenyl-2,3-dihydrothiophene-3-carboxamide | 92 |
| 4-BrC₆H₄ | C₆H₅ | 2-((2-(4-bromophenyl)-2-(N-phenylcarbamoyl)acetamido)-N-phenyl-2,3-dihydrothiophene-3-carboxamide | 95 |
| 4-CH₃C₆H₄ | C₆H₅ | 2-((2-(N-phenylcarbamoyl)-2-(p-tolyl)acetamido)-N-phenyl-2,3-dihydrothiophene-3-carboxamide | 88 |
| 4-NO₂C₆H₄ | C₆H₅ | 2-((2-(4-nitrophenyl)-2-(N-phenylcarbamoyl)acetamido)-N-phenyl-2,3-dihydrothiophene-3-carboxamide | 90 |
Data sourced from a study on sustainable synthesis. researcher.life
Utilization of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and recyclability. rsc.org Their unique properties can also enhance reaction rates and selectivity.
The synthesis of dihydrothiophene derivatives has been effectively promoted by using a functionalized ionic liquid. A natural amino acid-based ionic liquid, [Bz-His(n-propyl)₂-OMe⁺Br⁻], has been shown to mediate the diastereoselective synthesis of dihydrothiophenes. researchgate.net This functional ionic liquid acts as both the reaction medium and an organocatalyst, a protocol termed Functional Ionic Liquid Mediated Synthesis (FILMS). researchgate.net The reaction involves a three-component, one-pot condensation of an arylidenemalononitrile, 1,3-thiazolidinedione, and an amine in the presence of the ionic liquid and water. researchgate.net This method provides good yields and demonstrates the potential of task-specific ionic liquids to facilitate complex organic transformations under green conditions. researchgate.net
Table 3: Ionic Liquid-Mediated Synthesis of Dihydrothiophene Derivatives
| Aryl Group (Ar) | Amine | Product | Yield (%) |
|---|---|---|---|
| C₆H₅ | Benzylamine | 2-((2-benzamido-2-phenylacetamido)-N-benzyl-2,3-dihydrothiophene-3-carboxamide | 85 |
| 4-ClC₆H₄ | Benzylamine | 2-((2-benzamido-2-(4-chlorophenyl)acetamido)-N-benzyl-2,3-dihydrothiophene-3-carboxamide | 82 |
| 4-CH₃OC₆H₄ | Benzylamine | 2-((2-benzamido-2-(4-methoxyphenyl)acetamido)-N-benzyl-2,3-dihydrothiophene-3-carboxamide | 84 |
| 4-FC₆H₄ | Benzylamine | 2-((2-benzamido-2-(4-fluorophenyl)acetamido)-N-benzyl-2,3-dihydrothiophene-3-carboxamide | 80 |
| C₆H₅ | Cyclohexylamine | 2-((2-benzamido-2-phenylacetamido)-N-cyclohexyl-2,3-dihydrothiophene-3-carboxamide | 86 |
Data adapted from Kumar et al. on Functional Ionic Liquid Mediated Synthesis. researchgate.net
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for accelerating reaction rates, improving yields, and enhancing selectivity. The physical phenomena of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generate localized hot spots with extreme temperatures and pressures, leading to enhanced chemical reactivity. nih.gov
This green technology has been applied to the synthesis of various heterocyclic compounds, often resulting in significantly shorter reaction times and milder conditions compared to conventional heating methods. rsc.org An improved synthesis of 2-(N-carbamoyl acetamide)-substituted 2,3-dihydrothiophene derivatives has been reported to occur under ultrasound irradiation. researcher.life While specific data for the 2-formyl derivative is not detailed, the application of ultrasound in the synthesis of related dihydrothiophenes demonstrates its potential. For example, the synthesis of dihydropyrimidine-2-thiones, another class of sulfur-containing heterocycles, showed a 20-30% improvement in yield and a drastic reduction in reaction time when using ultrasound compared to conventional heating. rsc.org These findings strongly suggest that ultrasound-assisted synthesis is a viable and efficient green methodology for producing Thiophene, 2-formyl-2,3-dihydro- and its derivatives.
Table 4: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Related Heterocycles
| Product Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Dihydropyrimidine-2-thiones | Conventional Heating | 8-10 hours | 60-75 | rsc.org |
| Dihydropyrimidine-2-thiones | Ultrasound Irradiation | 20-30 minutes | 85-95 | rsc.org |
| Diruthenium complexes | Conventional Heating | 24-72 hours | 40-60 | nih.gov |
Reactivity and Reaction Mechanisms of Thiophene, 2 Formyl 2,3 Dihydro Systems
Transformations of the Dihydrothiophene Ring
The partially saturated dihydrothiophene ring is amenable to several transformations that can lead to the formation of aromatic systems, ring-opened products, or entirely different heterocyclic structures. These reactions are fundamental to the synthetic utility of 2,3-dihydro-2-formylthiophene derivatives.
Aromatization to Thiophene (B33073) Derivatives
Aromatization is a key reaction of dihydrothiophenes, leading to the formation of more stable thiophene derivatives. This transformation can be achieved through various methods, often involving oxidation or elimination reactions. For instance, the conversion of 2,3-dihydrothiophenes to their corresponding thiophenes is a documented process in organic chemistry. acs.org The presence of the formyl group at the 2-position influences the reactivity and the conditions required for aromatization. The electron-withdrawing nature of the formyl group can facilitate certain oxidative processes.
Research has shown that the aromatization of dihydrothiophene systems can be a crucial step in the synthesis of complex molecules. For example, in the synthesis of thiophenesaccharin, the aromatization of a dihydrothiophene precursor is a key transformation. acs.org While the specific conditions for the aromatization of 2,3-dihydro-2-formylthiophene itself are not extensively detailed in the provided results, the general principle of converting a dihydrothiophene to a thiophene is well-established.
Ring-Opening and Recyclization Reactions
The dihydrothiophene ring can undergo cleavage under certain conditions, leading to acyclic intermediates that may subsequently recyclize to form new ring systems. These ring-opening reactions are often initiated by nucleophilic or electrophilic attack.
For example, the ring-opening of dithieno[2,3-b:3',2'-d]thiophene derivatives with aryllithium reagents has been studied, resulting in the formation of 2'-arylthio-3,3'-bithiophene-2-carbaldehydes. researchgate.net This process involves the nucleophilic attack of the aryllithium on the thiophene ring, leading to ring cleavage. Although this example involves a fused thiophene system, it demonstrates the principle of thiophene ring-opening via nucleophilic attack, which could be applicable to 2,3-dihydro-2-formylthiophene.
Recyclization reactions of thiirane (B1199164) intermediates, which can be conceptually related to dihydrothiophenes, have also been reported. The reaction of 2-(3-phenylprop-2-ynyl)thiirane with iodine leads to the formation of a substituted 2,3-dihydrothiophene (B74016). thieme-connect.de This suggests that ring-opening of a strained sulfur-containing ring followed by intramolecular cyclization is a viable pathway for the formation and transformation of dihydrothiophene systems. Furthermore, reductive recyclization of functionalized thiazolidinones is another method that can lead to the formation of 2-amino-4,5-dihydrothiophene-3-carbonitriles, highlighting the diverse routes available for the synthesis and transformation of the dihydrothiophene core. nih.gov
Interconversion with Related Heterocycles
The 2,3-dihydro-2-formylthiophene scaffold can be a precursor for the synthesis of other heterocyclic systems. These transformations often involve ring-opening followed by a different mode of recyclization, or rearrangement reactions.
For instance, the reaction of 2,5-dioctyldithieno[2,3-b:3',2'-d]thiophene with aryllithium reagents not only leads to ring-opening but also generates a new thiophene derivative with a carbaldehyde group, showcasing a transformation from a fused thiophene system to a bithiophene system. researchgate.net While not a direct interconversion of the 2,3-dihydro-2-formylthiophene monomer, this illustrates the potential for complex rearrangements originating from a thiophene-based starting material.
Reactivity of the Formyl Group
The formyl group at the 2-position of the dihydrothiophene ring is a versatile functional handle that undergoes a variety of characteristic aldehyde reactions. These reactions provide a means to elaborate the structure and introduce new functionalities.
Nucleophilic Additions
The electrophilic carbon atom of the formyl group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures.
Studies on related 3-oxo-2,3-dihydrothiophene 1,1-dioxides have shown that they readily react with sulfur and nitrogen nucleophiles. rsc.org These reactions proceed with the extrusion of sulfur dioxide and lead to the formation of vinyl sulfides, thioacetals, and enaminones in high yields. rsc.org Although the substrate in this study is a sulfone derivative, the reactivity pattern highlights the susceptibility of the dihydrothiophene system to nucleophilic attack, which would be directed at the formyl group in the case of 2,3-dihydro-2-formylthiophene.
The following table summarizes the types of products obtained from nucleophilic additions to a related dihydrothiophene system.
| Nucleophile | Product Type |
| Sulfur Nucleophiles | Vinyl Sulfides, Thioacetals |
| Nitrogen Nucleophiles | Enaminones |
Table based on reactions of 3-oxo-2,3-dihydrothiophene 1,1-dioxides. rsc.org
Condensation Reactions
The formyl group of 2,3-dihydro-2-formylthiophene can participate in condensation reactions with active methylene (B1212753) compounds, amines, and other nucleophiles to form new carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal for extending the carbon skeleton and for the synthesis of various derivatives.
While specific examples of condensation reactions involving 2,3-dihydro-2-formylthiophene were not found in the search results, this class of reactions is a cornerstone of aldehyde chemistry. It is highly probable that 2,3-dihydro-2-formylthiophene would undergo reactions such as the Knoevenagel, Wittig, and Horner-Wadsworth-Emmons reactions, given the presence of the aldehyde functionality. These reactions would lead to the formation of α,β-unsaturated systems and other valuable synthetic intermediates.
Mechanistic Pathways
The mechanistic landscape of 2-formyl-2,3-dihydrothiophene is rich, featuring domino reactions, sigmatropic rearrangements, and catalyst-mediated transformations. Understanding these pathways is crucial for predicting reaction outcomes and designing novel synthetic routes.
Domino reactions, also known as tandem or cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. 2-Formyl-2,3-dihydrothiophene is an excellent substrate for such reactions due to the presence of both an electrophilic aldehyde and a dihydrothiophene moiety that can participate in subsequent steps.
A common domino sequence involving 2-formyl-2,3-dihydrothiophene is the Knoevenagel condensation followed by a Michael addition. The Knoevenagel condensation is an organic reaction in which an active hydrogen compound reacts with a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. In the case of 2-formyl-2,3-dihydrothiophene, the aldehyde group readily undergoes condensation with various active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, typically in the presence of a base catalyst like piperidine (B6355638) or triethylamine (B128534).
The initial product of the Knoevenagel condensation is a 2-(2-substituted-vinyl)-2,3-dihydrothiophene derivative. This intermediate, possessing an electron-withdrawing group on the newly formed double bond, is a potent Michael acceptor. If a suitable nucleophile is present in the reaction mixture, it can undergo a conjugate addition to the α,β-unsaturated system. For instance, a tandem Knoevenagel condensation/intramolecular Michael addition can lead to the formation of fused heterocyclic systems.
The synthesis of substituted dihydrothiophenes can be achieved through domino reactions of 1,3-thiazolidinedione, malononitrile, and aromatic aldehydes. researchgate.netnih.gov These reactions can proceed without a catalyst in some cases, offering an environmentally friendly approach. researchgate.net The mechanism often involves a ring-opening of the 1,3-thiazolidinedione followed by recyclization. researchgate.netnih.gov
A plausible mechanism for a Knoevenagel/Michael cascade is outlined below:
Knoevenagel Condensation: The aldehyde of 2-formyl-2,3-dihydrothiophene reacts with an active methylene compound (e.g., Z-CH₂-Z', where Z and Z' are electron-withdrawing groups) in the presence of a base to form a Knoevenagel adduct.
Michael Addition: A nucleophile (Nu⁻) then attacks the β-carbon of the newly formed α,β-unsaturated system. This can be an intermolecular or intramolecular process.
Cyclization/Further Transformation: The resulting intermediate can then undergo further reactions, such as cyclization, to yield complex molecular architectures.
These domino reactions are highly efficient in building molecular complexity from simple starting materials in a single synthetic operation.
Table 1: Examples of Domino Reactions Involving Thiophene Derivatives and Related Systems
| Reactants | Catalyst/Conditions | Key Transformations | Product Type |
| Aromatic aldehydes, 1,3-thiazolidinedione, malononitrile, amine | Ethanol (B145695), reflux | Knoevenagel, Michael addition, ring-opening, recyclization | Substituted 2,3-dihydrothiophenes |
| Salicylaldehydes, 1,3-bisarylsulfonylpropenes | Organocatalyst | Knoevenagel condensation, oxa-Michael addition | 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes mdpi.com |
| 3-Ketonitriles, imidazole (B134444) N-oxides, aldehydes | Catalyst-free | Knoevenagel condensation, Michael addition | 2-Functionalized imidazole N-oxides rsc.org |
| 2-Alkynyl indole-3-carbaldehyde, 1,3-diketones | Base | Alkyne insertion, aldol (B89426) reaction, aromatization | 2-Indolyl phenols rsc.org |
Sigmatropic rearrangements are pericyclic reactions wherein a sigma bond migrates across a conjugated system to a new position. The organic-chemistry.orgwikipedia.org-sigmatropic rearrangement is particularly relevant to sulfur-containing compounds like derivatives of 2-formyl-2,3-dihydrothiophene. wikipedia.org This type of rearrangement proceeds through a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.org
In the context of 2-formyl-2,3-dihydrothiophene, a organic-chemistry.orgwikipedia.org-sigmatropic rearrangement could be initiated by the formation of a sulfur ylide. An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms. A plausible pathway would involve the reaction of the sulfur atom in the dihydrothiophene ring with a carbene or a similar reactive species to form a sulfur ylide.
Once the ylide is formed, the organic-chemistry.orgwikipedia.org-sigmatropic rearrangement can occur, leading to a ring expansion. This process, known as the Mislow-Evans rearrangement when involving allylic sulfoxides, results in the formation of a larger ring containing the sulfur atom. wikipedia.org The stereochemistry of the newly formed double bond is typically E (trans). wikipedia.org
A hypothetical sequence for a organic-chemistry.orgwikipedia.org-sigmatropic rearrangement involving a derivative of 2-formyl-2,3-dihydrothiophene is as follows:
Ylide Formation: The sulfur atom of the dihydrothiophene ring attacks an electrophilic species (e.g., a diazo compound in the presence of a rhodium catalyst) to form a sulfur ylide.
organic-chemistry.orgwikipedia.org-Sigmatropic Shift: The ylide undergoes a concerted rearrangement where the newly formed C-S bond is cleaved, and a new C-C bond is formed, resulting in a ring-expanded product.
Further Transformations: The resulting product, a larger sulfur-containing heterocycle, can then be subjected to further chemical modifications.
These rearrangements are powerful tools for constructing medium-sized rings, which are often challenging to synthesize via conventional methods.
Catalysts play a pivotal role in many reactions involving 2-formyl-2,3-dihydrothiophene and related compounds, enhancing reaction rates, improving selectivity, and enabling transformations that would otherwise be difficult to achieve. Both metal-based and organocatalysts can be employed.
Metal Catalysis: Rhodium catalysts are known to facilitate the synthesis of dihydrothiophenes through the transannulation of 1,2,3-thiadiazoles with alkenes. organic-chemistry.org While this is a synthetic route to the ring system itself, similar metal catalysts could be used for transformations of the 2-formyl derivative. For example, transition metal catalysts are widely used for cross-coupling reactions, and the dihydrothiophene ring could potentially be functionalized using such methods.
Organocatalysis: Organocatalysts, which are small organic molecules, have gained prominence due to their mild reaction conditions and environmental compatibility. In the context of the domino reactions discussed earlier (Section 3.3.1), bases like piperidine and triethylamine are simple organocatalysts. More complex organocatalysts can be used to achieve high stereoselectivity. For instance, chiral amines or phosphoric acids could be employed to control the stereochemical outcome of Michael additions or other bond-forming reactions involving 2-formyl-2,3-dihydrothiophene.
An example of an organocatalytic cascade is the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes from salicylaldehydes and 1,3-bisarylsulfonylpropenes, which proceeds via a Knoevenagel condensation/oxa-Michael addition sequence. mdpi.com A similar strategy could be envisioned for 2-formyl-2,3-dihydrothiophene to construct fused thieno-pyran systems.
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms through a chemical transformation. numberanalytics.comwikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, ²H for ¹H, or ¹⁸O for ¹⁶O), chemists can follow the labeled atom's position in the products, providing direct evidence for proposed mechanistic pathways. numberanalytics.comwikipedia.org
While specific isotopic labeling studies on 2-formyl-2,3-dihydrothiophene are not extensively reported in the literature, this technique could be applied to investigate the mechanisms discussed above.
Investigating Domino Reactions: To confirm the sequence of a Knoevenagel/Michael domino reaction, one could label the aldehyde carbon of 2-formyl-2,3-dihydrothiophene with ¹³C. The position of the ¹³C label in the final product, as determined by ¹³C NMR spectroscopy or mass spectrometry, would confirm its incorporation into the newly formed heterocyclic ring system, consistent with the proposed cascade mechanism.
Elucidating Sigmatropic Rearrangements: To verify a organic-chemistry.orgwikipedia.org-sigmatropic rearrangement, one could synthesize a specifically labeled precursor. For example, if the rearrangement is proposed to involve a specific C-H bond cleavage, substituting that hydrogen with deuterium (B1214612) (²H) would lead to a kinetic isotope effect (a change in reaction rate), providing evidence for the involvement of that bond in the rate-determining step. Furthermore, the position of the deuterium in the product would confirm the migration pathway.
Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies
| Mechanistic Question | Proposed Labeling Experiment | Analytical Technique | Expected Outcome |
| Pathway of the aldehyde carbon in a domino reaction | Synthesize 2-formyl-2,3-dihydrothiophene with a ¹³C-labeled formyl group. | ¹³C NMR, Mass Spectrometry | The ¹³C label appears at a specific, predicted position in the final product. |
| Intramolecularity of a sigmatropic rearrangement | Conduct the rearrangement in the presence of an unlabeled, but otherwise identical, substrate (crossover experiment). | Mass Spectrometry | No incorporation of the label into the crossover product, indicating an intramolecular process. |
| Rate-determining step of a reaction involving C-H bond cleavage | Replace a key hydrogen atom with deuterium. | Kinetic analysis | A significant kinetic isotope effect (kH/kD > 1) suggests C-H bond cleavage in the rate-determining step. |
Advanced Spectroscopic Characterization and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Thiophene (B33073), 2-formyl-2,3-dihydro-, both ¹H and ¹³C NMR provide critical data for assigning the positions of hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of a related compound, 2-thiophenecarboxaldehyde, in deuterated chloroform (B151607) (CDCl₃) typically shows signals corresponding to the aldehydic proton and the protons on the thiophene ring. chemicalbook.comchemicalbook.com The aldehydic proton is characteristically deshielded and appears as a singlet at a high chemical shift (ppm). The thiophene ring protons exhibit complex splitting patterns due to spin-spin coupling.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the carbon skeleton. In a related compound, 2-thiophenecarboxaldehyde, the carbonyl carbon of the aldehyde group is the most deshielded, resonating at a high ppm value. chemicalbook.comikm.org.my The carbon atoms of the thiophene ring appear at distinct chemical shifts, which can be assigned based on their electronic environment and coupling to attached protons. chemicalbook.comikm.org.my
Table 1: Representative NMR Data for 2-Thiophenecarboxaldehyde
| Nucleus | Chemical Shift (ppm) | Solvent |
|---|---|---|
| ¹H (Aldehyde) | ~9.9 | CDCl₃ |
| ¹H (Thiophene Ring) | ~7.0-8.0 | CDCl₃ |
| ¹³C (Carbonyl) | ~185.5 | CDCl₃ |
| ¹³C (Thiophene Ring) | ~122-144 | CDCl₃ |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Thiophene, 2-formyl-2,3-dihydro- and its aromatic analogue, 2-thiophenecarboxaldehyde, displays characteristic absorption bands.
Key vibrational modes include:
C=O Stretch: A strong absorption band characteristic of the carbonyl group in an aldehyde is observed in the region of 1660-1730 cm⁻¹. vscht.cz For 2-thiophenecarboxaldehyde, this peak is typically found around 1663-1702 cm⁻¹. nih.gov
C-H Stretch (Aldehyde): The C-H stretching vibration of the aldehyde group usually appears as one or two bands of moderate intensity in the region of 2720-2830 cm⁻¹. vscht.cz
C-H Stretch (Thiophene Ring): The C-H stretching vibrations of the thiophene ring are typically observed above 3000 cm⁻¹. vscht.czresearchgate.net
C-S Stretch: The stretching of the C-S bond within the thiophene ring is expected in the fingerprint region, with reported values around 608-852 cm⁻¹. iosrjournals.org
Table 2: Characteristic IR Absorption Bands for 2-Thiophenecarboxaldehyde
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | 1663-1702 nih.gov |
| Aldehyde (C-H) | Stretch | 2720-2830 vscht.cz |
| Thiophene (C-H) | Stretch | >3000 vscht.czresearchgate.net |
| Thiophene (C-S) | Stretch | 608-852 iosrjournals.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula.
For 2-thiophenecarboxaldehyde, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (112.15 g/mol ). nih.govnist.gov The mass spectrum also exhibits characteristic fragmentation patterns. nih.govresearchgate.net HRMS analysis confirms the elemental composition of C₅H₄OS. ambeed.com
Table 3: Mass Spectrometry Data for 2-Thiophenecarboxaldehyde
| Technique | Parameter | Value |
|---|---|---|
| MS | Molecular Ion (m/z) | 112.0 nih.gov |
| HRMS | Exact Mass | 111.99828592 Da nih.gov |
| Molecular Formula | - | C₅H₄OS nih.govnist.gov |
X-ray Diffraction Analysis for Solid-State Structure Confirmation
Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of Thiophene, 2-formyl-2,3-dihydro- and for analyzing its presence in complex mixtures. HPLC methods have been developed for the analysis of thiophenic compounds in various matrices, demonstrating the utility of this technique for their separation and quantification. mdpi.com Gas chromatography (GC) is also a valuable tool for purity assessment, with specifications often requiring a purity of greater than 97.5%. thermofisher.com These methods are crucial for quality control and for monitoring chemical reactions involving this compound.
Theoretical and Computational Studies on Thiophene, 2 Formyl 2,3 Dihydro
Electronic Structure Analysis
The electronic structure of a molecule is foundational to understanding its stability, reactivity, and physical properties. For 2-Formyl-2,3-dihydrothiophene, computational methods such as Density Functional Theory (DFT) and ab initio molecular orbital (MO) calculations are employed to elucidate these characteristics.
Researchers utilize various basis sets in these calculations, ranging from minimal sets like STO-3G to more extensive ones such as 3-21G and 6-31G, to achieve a balance between computational cost and accuracy. rsc.org For instance, in studies of related thiophene (B33073) derivatives, the B3LYP functional combined with a 6-311G(d,p) basis set has been shown to provide reliable predictions of electronic properties. These properties include ionization potential, electron affinity, and electronic excitation energies, which are crucial for assessing the potential applications of these compounds.
A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For substituted thiophenes, the distribution and energies of these orbitals are significantly influenced by the nature and position of the substituents. In the case of 2-Formyl-2,3-dihydrothiophene, the formyl group, being an electron-withdrawing group, is expected to lower the energy of both the HOMO and LUMO, thereby affecting the molecule's electronic transitions and reactivity.
The table below illustrates typical electronic properties that are calculated for thiophene derivatives, providing a reference for the expected values for 2-Formyl-2,3-dihydrothiophene.
| Property | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | The energy released when an electron is added to the molecule. |
| Dipole Moment | A measure of the polarity of the molecule. |
Reaction Pathway Modeling and Energy Profiles
Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction mechanisms and the determination of energy profiles. For 2-Formyl-2,3-dihydrothiophene, this includes modeling its synthesis, degradation, or its participation in various chemical transformations.
Theoretical models can map out the potential energy surface for a given reaction, identifying transition states, intermediates, and products. The activation energy for a reaction can be calculated from the energy difference between the reactants and the transition state, providing insights into the reaction kinetics. For example, the formylation of thiophene derivatives can be studied computationally to understand the regioselectivity and the influence of substituents on the reaction rate.
While specific reaction pathway modeling for 2-Formyl-2,3-dihydrothiophene is not extensively documented in publicly available literature, studies on related compounds provide a framework for such investigations. For example, the Vilsmeier formylation of nucleophilic aromatic compounds has been a subject of both experimental and theoretical investigation.
The following table outlines the key energetic parameters that are typically determined in reaction pathway modeling.
| Parameter | Description |
| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. |
| Gibbs Free Energy of Reaction (ΔG) | A measure of the spontaneity of a reaction. |
| Activation Energy (Ea) | The minimum energy required to initiate a reaction. |
| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. |
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For 2-Formyl-2,3-dihydrothiophene, theoretical calculations can provide predictions for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around the nuclei. By comparing the calculated spectra with experimental data, the structure of the molecule can be confirmed. For thiophene derivatives, the chemical shifts are sensitive to the substitution pattern on the ring.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using methods like DFT. These frequencies correspond to the absorption bands observed in an IR spectrum. The calculated IR spectrum can help in identifying the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the formyl group and the C-S stretching vibration of the thiophene ring.
UV-Vis Spectroscopy: The electronic transitions of a molecule, which give rise to its UV-Vis spectrum, can be predicted using time-dependent DFT (TD-DFT) calculations. The predicted absorption maxima (λmax) can provide information about the electronic structure and conjugation within the molecule.
The table below presents a hypothetical set of predicted spectroscopic data for 2-Formyl-2,3-dihydrothiophene, based on typical values for similar compounds.
| Spectroscopic Technique | Predicted Parameter | Typical Predicted Value |
| ¹H NMR | Chemical Shift (δ) of formyl proton | 9.5 - 10.5 ppm |
| ¹³C NMR | Chemical Shift (δ) of carbonyl carbon | 180 - 190 ppm |
| IR Spectroscopy | Carbonyl (C=O) stretching frequency | 1680 - 1710 cm⁻¹ |
| UV-Vis Spectroscopy | Absorption Maximum (λmax) | 250 - 290 nm |
Conformational Analysis
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 2-Formyl-2,3-dihydrothiophene, the primary focus of conformational analysis is the orientation of the formyl group relative to the dihydrothiophene ring.
Computational studies can determine the relative energies of different conformers and the energy barriers for their interconversion. rsc.org This is typically achieved by performing a potential energy surface scan, where the dihedral angle between the formyl group and the ring is systematically varied, and the energy is calculated at each step.
For the related compound 2-formyl-thiophene, ab initio MO calculations have shown that the relative stability of the conformers is primarily determined by electrostatic interactions. rsc.org Similar principles would apply to 2-Formyl-2,3-dihydrothiophene, where different conformers would exhibit varying degrees of stability based on the interplay of steric and electronic effects. The solvent can also play a significant role in influencing the conformational equilibrium, a factor that can be modeled using computational methods. rsc.org
The following table summarizes the key aspects of a conformational analysis for 2-Formyl-2,3-dihydrothiophene.
| Parameter | Description |
| Dihedral Angle | The angle defining the rotation of the formyl group. |
| Relative Energy | The energy of a conformer relative to the most stable conformer. |
| Rotational Barrier | The energy required to rotate from one conformer to another. |
| Conformer Population | The percentage of each conformer at a given temperature. |
Applications and Emerging Research Areas of Thiophene, 2 Formyl 2,3 Dihydro
Role as Synthetic Intermediates and Building Blocks in Organic Synthesis
While specific, documented examples of "Thiophene, 2-formyl-2,3-dihydro-" being utilized as a foundational building block in multi-step organic syntheses are not extensively reported in publicly available literature, its chemical structure suggests significant potential. The presence of a reactive aldehyde group attached to the dihydrothiophene core makes it a candidate for a variety of chemical transformations.
In a broader context, the synthesis of complex molecules containing the 2,3-dihydrothiophene-2-carbaldehyde scaffold has been demonstrated. For instance, a multi-step synthesis has been developed to produce 4-Acetyl-5-morpholino-2,3-diphenyl-2,3-dihydrothiophene-2-carbaldehyde. This intricate process, while not starting from the parent "Thiophene, 2-formyl-2,3-dihydro-," underscores the accessibility and stability of this heterocyclic system in complex molecular architectures. The general chemistry of thiophenes, which readily undergo electrophilic substitution reactions, further hints at the potential for derivatization, although specific reactions for the 2-formyl-2,3-dihydro variant are not well-documented.
Contributions to Materials Science and Advanced Functional Materials
The influence of "Thiophene, 2-formyl-2,3-dihydro-" extends into the realm of materials science, particularly in the specialized area of food science. Research into Maillard reaction products (MRPs) in defatted sesame seed meal has identified "Thiophene, 2-formyl-2,3-dihydro-" as a notable volatile compound.
A key finding from these studies is the correlation between the presence of this compound and the antioxidant activity of the MRPs. This suggests that "Thiophene, 2-formyl-2,3-dihydro-" may contribute to the development of natural antioxidants, which are of significant interest for food preservation and the creation of functional foods.
| Research Area | Key Finding | Implication |
| Food Science (Maillard Reaction) | Identification in defatted sesame seed meal MRPs | Potential contributor to antioxidant properties |
| Natural Antioxidants | Correlation with antioxidant activity | Use in developing natural food preservatives |
Derivatives in Heterocyclic Compound Synthesis
Currently, there is a notable lack of specific, published examples detailing the use of "Thiophene, 2-formyl-2,3-dihydro-" as a direct precursor for the synthesis of other classes of heterocyclic compounds. The inherent reactivity of the aldehyde functional group suggests that it could, in principle, participate in condensation reactions with various nucleophiles to form larger, more complex heterocyclic systems. However, dedicated studies to explore and document these potential synthetic pathways have not been widely reported. The broader field of thiophene (B33073) chemistry is rich with examples of thiophene derivatives being used to construct other heterocyclic rings, but the specific applications of the 2-formyl-2,3-dihydro variant remain an area ripe for future investigation.
Occurrence and Role in Natural Product Extracts
"Thiophene, 2-formyl-2,3-dihydro-" has been identified as a naturally occurring volatile compound in a variety of biological sources, highlighting its role in the chemical ecology and potential bioactivity of these organisms.
Identification in Essential Oils (e.g., Houttuynia cordata Thunb. extract)
One of the most well-documented sources of "Thiophene, 2-formyl-2,3-dihydro-" is the essential oil of Houttuynia cordata Thunb., a plant with a long history of use in traditional medicine. Gas chromatography-mass spectrometry (GC-MS) analysis of the essential oil has consistently identified this compound as a constituent. In some analyses, it has been quantified, indicating its relative abundance within the complex mixture of volatile organic compounds that constitute the essential oil.
Furthermore, this compound has also been detected in the extract of the copepod Acanthocyclops trajani. The crude extract of this aquatic invertebrate has demonstrated both antimicrobial and anticancer activities, suggesting that "Thiophene, 2-formyl-2,3-dihydro-," as a component of this extract, may contribute to these biological effects.
| Natural Source | Method of Identification | Associated Activity |
| Houttuynia cordata Thunb. | Gas Chromatography-Mass Spectrometry (GC-MS) | Traditional medicinal uses |
| Acanthocyclops trajani | Not specified | Antimicrobial and anticancer |
Encapsulation Studies in Functional Materials
The presence of "Thiophene, 2-formyl-2,3-dihydro-" in the essential oil of Houttuynia cordata Thunb. has led to further research into the development of functional materials. Specifically, the entire essential oil extract, containing this thiophene derivative, has been the subject of encapsulation studies aimed at creating novel, eco-friendly antibacterial agents for food packaging.
The primary method employed for this encapsulation is the use of β-cyclodextrins. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, making them ideal for entrapping volatile and often unstable compounds like those found in essential oils. The encapsulation of the Houttuynia cordata Thunb. extract serves to protect the volatile components, including "Thiophene, 2-formyl-2,3-dihydro-," from degradation and to control their release, thereby enhancing their efficacy as antibacterial agents in food packaging applications. The resulting encapsulated material has shown significant inhibitory activity against the growth of foodborne pathogens.
While these studies focus on the entire essential oil extract, the principles of encapsulating volatile organic compounds with cyclodextrins are well-established and could theoretically be applied to the isolated "Thiophene, 2-formyl-2,3-dihydro-" to enhance its stability and facilitate its use in various applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-formyl-2,3-dihydrothiophene, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via formylation of 2,3-dihydrothiophene using Vilsmeier-Haack conditions (POCl₃/DMF) . For optimization, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of formylating agents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the aldehyde derivative .
- Key Parameters : Temperature control (0–5°C during formylation) and inert atmosphere (N₂/Ar) prevent side reactions like oxidation of the dihydrothiophene ring .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Analytical Workflow :
- NMR : ¹H NMR (CDCl₃) typically shows a singlet for the formyl proton at δ 9.8–10.2 ppm and splitting patterns for the dihydrothiophene ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the aldehyde moiety .
- IR : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and 2800–2900 cm⁻¹ (aldehyde C–H stretch) validate functional groups .
Q. What stability considerations are critical for handling 2-formyl-2,3-dihydrothiophene?
- Degradation Pathways : The compound is sensitive to light and oxygen, which can lead to ring aromatization (forming thiophene) or oxidation of the formyl group to carboxylic acid .
- Storage : Store under argon at –20°C in amber vials. Use freshly distilled solvents (e.g., THF, DCM) to minimize trace water or peroxides .
Advanced Research Questions
Q. How can photoredox catalysis be applied to functionalize 2-formyl-2,3-dihydrothiophene?
- Experimental Design : Use Ru(bpy)₃²⁺ as a photocatalyst under blue LED irradiation (450 nm) to initiate single-electron transfer (SET) reactions. This enables radical-based C–H functionalization at the α-position of the aldehyde group .
- Key Findings : Substrate-to-catalyst ratios (10:1 to 20:1) and solvent polarity (acetonitrile > DMSO) significantly impact reaction efficiency. Monitor by GC-MS or in-situ IR .
Q. What computational methods are suitable for predicting reactivity patterns of this compound?
- Approach : Perform DFT calculations (B3LYP/6-31G*) to model:
- Frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites.
- Transition states for [4+2] cycloaddition reactions involving the formyl group .
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in ¹³C NMR chemical shifts may arise from solvent effects or impurities. Reproduce spectra using standardized conditions (e.g., 500 MHz, CDCl₃) and cross-validate with X-ray crystallography (if crystalline derivatives are available) .
- Statistical Tools : Principal Component Analysis (PCA) of spectral datasets identifies outlier values due to experimental artifacts .
Q. What strategies mitigate side reactions during cross-coupling of 2-formyl-2,3-dihydrothiophene?
- Palladium-Catalyzed Reactions : Use Stille coupling (e.g., with tributylstannane derivatives) to minimize β-hydride elimination. Additives like CsF improve transmetallation efficiency .
- Side Reaction : Aldehyde decarbonylation under high-temperature conditions. Mitigate via low-temperature protocols (≤60°C) and bulky phosphine ligands (e.g., XPhos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
